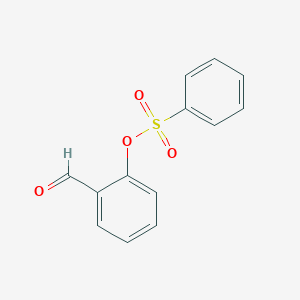

2-Formylphenyl benzenesulfonate

Description

Significance of Aryl Benzenesulfonates in Contemporary Synthetic Chemistry

Aryl benzenesulfonates are a class of organic compounds characterized by a benzenesulfonate (B1194179) group attached to an aryl substituent. They are recognized for their versatility as intermediates in a wide array of chemical transformations.

One of the primary roles of aryl sulfonates in organic synthesis is as effective leaving groups. The sulfonate group's stability and resistance to various reaction conditions make it a reliable protecting group for phenols. researchgate.net Furthermore, the carbon-oxygen bond in aryl sulfonates can be activated by transition metal catalysis, rendering them excellent alternatives to aryl halides in cross-coupling reactions. researchgate.net These reactions are fundamental for the construction of carbon-carbon and carbon-heteroatom bonds, which are crucial steps in the synthesis of pharmaceuticals, agrochemicals, and materials. researchgate.net

The reactivity of aryl sulfonate esters has been harnessed in various catalytic systems. For instance, iron-catalyzed cross-coupling reactions of Grignard reagents with aryl chlorides have shown that aryl sulfonate esters are highly reactive activating groups. researchgate.net This method allows for the synthesis of alkyl-substituted benzenesulfonate esters under environmentally benign conditions. researchgate.net Additionally, palladium-catalyzed reactions have been developed for constructing complex molecular skeletons using aryl sulfonate precursors. researchgate.net

Contextualizing Formylphenyl Derivatives as Strategic Intermediates

Formylphenyl derivatives, which contain a formyl (-CHO) group attached to a phenyl ring, are key building blocks in organic synthesis. The aldehyde functionality is highly reactive and can participate in a multitude of chemical reactions, making these derivatives strategic intermediates for introducing complexity into molecules.

The formyl group can be readily converted into a wide range of other functional groups. For example, it can be oxidized to a carboxylic acid, reduced to an alcohol, or used in various carbon-carbon bond-forming reactions such as the Wittig, aldol, and Grignard reactions. This versatility allows for the construction of diverse molecular architectures.

Formylphenyl derivatives have been utilized in the synthesis of various important compounds. For instance, they serve as precursors for donor-acceptor dyes, which are potential chromophores for nonlinear electro-optics. researchgate.net The synthesis of 2-formylbenzenesulfonic acid, a related compound, can be achieved through methods like the sulfonation of benzaldehyde (B42025) or the formylation of benzenesulfonic acid. ontosight.ai This highlights the interplay between the formyl and sulfonate functionalities.

Research Trajectories and Emerging Applications of 2-Formylphenyl Benzenesulfonate

Research into this compound and related structures is driven by the potential for novel synthetic methodologies and applications. The dual functionality of this compound allows it to be a linchpin in multi-step synthetic sequences.

Recent studies have focused on leveraging the unique reactivity of both the formyl and benzenesulfonate groups. For example, the reactions of aryl benzenesulfonates with benzylamines have been studied, revealing competitive reaction pathways involving either S-O or C-O bond scission. acs.org While the S-O bond scission is the major pathway, this demonstrates the tunable reactivity of the sulfonate ester.

The development of new synthetic methods, such as the one-step synthesis of 2-formylbenzenesulfonic acid sodium salt from o-chlorobenzaldehyde and sodium sulfite (B76179) using a surfactant catalyst, simplifies the production of related formylphenyl derivatives. google.com This streamlined approach can potentially be adapted for the synthesis of this compound and its analogs.

Emerging applications are likely to be found in areas where the specific combination of an aldehyde and a good leaving group is advantageous. This could include the synthesis of heterocyclic compounds, where the formyl group can participate in cyclization reactions after a cross-coupling event at the sulfonate position. Further research in this area is poised to uncover new and valuable transformations involving this versatile chemical compound.

Structure

3D Structure

Properties

IUPAC Name |

(2-formylphenyl) benzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O4S/c14-10-11-6-4-5-9-13(11)17-18(15,16)12-7-2-1-3-8-12/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSTLLZDOQOCIQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC=C2C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Formylphenyl Benzenesulfonate and Its Derivatives

Conventional Laboratory-Scale Synthetic Approaches

Traditional methods for synthesizing 2-formylphenyl benzenesulfonate (B1194179) in a laboratory setting primarily rely on the direct esterification of a phenol (B47542) with a sulfonyl chloride. These approaches are well-documented and offer reliable pathways to the target molecule and its analogs.

The most direct and conventional synthesis involves the reaction of salicylaldehyde (B1680747) (2-hydroxybenzaldehyde) with benzenesulfonyl chloride. In this reaction, the hydroxyl group of salicylaldehyde acts as a nucleophile, attacking the electrophilic sulfur atom of the benzenesulfonyl chloride, leading to the formation of the sulfonate ester and the elimination of hydrochloric acid.

The efficiency of the esterification reaction is highly dependent on the reaction conditions. The hydrochloric acid byproduct must be neutralized to prevent side reactions and to drive the reaction to completion. This is typically achieved through the use of a base.

Base Catalysis: A variety of bases can be employed, with the choice often influencing reaction rate and yield.

Pyridine (B92270): Often used as both a base and a solvent, pyridine effectively neutralizes HCl and can catalyze the reaction by forming a more reactive sulfonylpyridinium intermediate.

Triethylamine (B128534) (TEA): A non-nucleophilic amine base that is commonly used in organic solvents like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF).

Sodium Carbonate (Na₂CO₃): An inorganic base that can be used in biphasic systems or in polar aprotic solvents. nih.gov The use of a 4 M solution of sodium carbonate in water has been documented in the synthesis of related sulfonamides, highlighting its utility. nih.gov

Temperature: The reaction is typically performed at temperatures ranging from 0 °C to room temperature. Lower temperatures are often used initially during the addition of reagents to control the exothermic reaction, while subsequent stirring at room temperature for several hours is common to ensure the reaction proceeds to completion.

Table 1: Optimization of Reaction Conditions for Esterification

| Parameter | Role in Synthesis | Common Examples/Settings |

|---|---|---|

| Base | Neutralizes HCl byproduct; may act as a catalyst. | Pyridine, Triethylamine (TEA), Sodium Carbonate (Na₂CO₃) |

| Solvent | Dissolves reactants and facilitates the reaction. | Dichloromethane (DCM), Tetrahydrofuran (THF), Pyridine |

| Temperature | Controls reaction rate and minimizes side reactions. | 0 °C to Room Temperature |

The flexibility of the esterification method allows for the synthesis of a wide array of substituted derivatives. By selecting appropriately substituted starting materials, chemists can introduce various functional groups onto either of the aromatic rings.

Substitution on the Benzenesulfonyl Moiety: Using substituted benzenesulfonyl chlorides, such as p-toluenesulfonyl chloride or 4-chlorobenzenesulfonyl chloride, results in the corresponding substituted 2-formylphenyl benzenesulfonates. nih.govnih.gov

Substitution on the Phenyl Ring: Starting with substituted salicylaldehydes (e.g., 5-bromo-salicylaldehyde or 3-methoxy-salicylaldehyde) allows for modification of the aldehyde-bearing ring.

This modular approach is crucial for creating libraries of compounds for further applications.

Table 2: Examples of Reactants for Substituted Derivatives

| Aldehyde Component | Sulfonyl Chloride Component | Resulting Product |

|---|---|---|

| Salicylaldehyde | p-Toluenesulfonyl Chloride | 2-Formylphenyl 4-methylbenzenesulfonate |

| Salicylaldehyde | 4-Chlorobenzenesulfonyl Chloride | 2-Formylphenyl 4-chlorobenzenesulfonate (B8647990) nih.gov |

| 5-Bromosalicylaldehyde | Benzenesulfonyl Chloride | 5-Bromo-2-formylphenyl benzenesulfonate |

In a move towards greener and more efficient chemistry, mechanochemical methods such as solvent-free grinding have emerged as powerful alternatives to traditional solution-phase synthesis. This technique involves the mechanical grinding of solid reactants, often with a catalytic amount of a solid base.

A method for preparing dibenzenesulfonimide, a structurally related sulfonamide, highlights the potential of this approach. google.com The process involves grinding benzsulfamide and benzenesulfonyl chloride in a ball mill with solid sodium hydroxide. google.com This solvent-free method is easy to operate, boasts high atom economy, and minimizes environmental pollution. google.com By analogy, a similar process could be applied to the synthesis of 2-formylphenyl benzenesulfonate, where salicylaldehyde and benzenesulfonyl chloride are ground together in the presence of a solid base like NaOH, maintaining the reaction temperature below 60 °C. google.com

Table 3: Comparison of Conventional vs. Grinding Synthesis

| Feature | Conventional Solution-Phase Synthesis | Solvent-Free Grinding Synthesis |

|---|---|---|

| Solvent Use | Requires organic solvents (e.g., DCM, THF). | None, or minimal amounts for workup. |

| Reaction Time | Often requires several hours to overnight. | Can be significantly faster. |

| Waste Generation | Generates solvent waste. | Minimal waste, primarily inorganic salt byproduct. |

| Energy Input | Heating or cooling may be required. | Mechanical energy from grinding. |

Esterification of Salicylaldehyde with Benzenesulfonyl Chlorides

Advanced and Sustainable Synthetic Strategies

Modern synthetic chemistry seeks to develop novel pathways that offer greater efficiency, milder reaction conditions, and unique access to complex molecules. For this compound, this includes methods that bypass the traditional esterification of a pre-existing aldehyde.

An advanced, transition-metal-free strategy involves the in situ generation and trapping of benzyne (B1209423), a highly reactive aryne intermediate. This method builds the target molecule by forming the formyl-substituted ring system during the reaction sequence.

The process starts with a specifically designed aryne precursor, such as 2-(trimethylsilyl)phenyl benzenesulfonate. nih.gov These precursors are synthesized from phenols and a sulfonyl chloride. nih.gov Upon treatment with a fluoride (B91410) source (e.g., potassium fluoride with a crown ether), the precursor undergoes elimination to generate benzyne under mild conditions. nih.govorganic-chemistry.org

The highly electrophilic benzyne intermediate is then trapped by a suitable nucleophile. In this specific synthesis, N,N-Dimethylformamide (DMF), which is often used as a solvent, can also serve as a formylating agent. The benzyne intermediate reacts with DMF to introduce the formyl group, yielding the this compound product. This approach is powerful as it constructs the molecule in a convergent manner and avoids the sometimes-problematic direct use of salicylaldehyde.

Integration of Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions. tue.nl This method utilizes microwave energy to heat reaction mixtures directly and efficiently, often leading to dramatic reductions in reaction times, increased product yields, and cleaner reaction profiles compared to conventional heating methods. nih.gov The non-contact, rapid heating can minimize the formation of side products and allow for better control over reaction conditions. tue.nlnih.gov

While specific literature detailing the microwave-assisted synthesis of this compound is not abundant, the principles can be applied based on its structural components. The synthesis of related compounds, such as flavonoid derivatives and substituted benzofurans, has been successfully achieved using microwave irradiation. nih.govnih.gov For instance, the synthesis of flavonoid derivatives has been accomplished through a modified Baker-Venkataraman rearrangement followed by a microwave-assisted cyclization of the heterocyclic ring. nih.gov Similarly, an efficient one-pot, three-component synthesis of 2,3-disubstituted benzofurans under Sonogashira conditions demonstrated higher yields and shorter reaction times when microwave irradiation was employed. nih.gov These examples strongly suggest that the synthesis of this compound, which involves the formation of an ester linkage between 2-formylphenol and benzenesulfonyl chloride, could be significantly enhanced through the application of microwave technology.

The cationic ring-opening polymerization of 2-oxazolines has also been successfully accelerated using microwave irradiation, showcasing the versatility of this technique for various reaction types. tue.nl The investigation into the polymerization of a series of linear 2-alkyl-2-oxazolines under microwave conditions highlights the detailed kinetic studies possible with this technology. tue.nl

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for Related Compounds

| Feature | Conventional Heating | Microwave-Assisted Synthesis |

|---|---|---|

| Reaction Time | Hours to days | Minutes to hours nih.gov |

| Energy Efficiency | Lower | Higher (direct heating of molecules) |

| Product Yield | Variable, often lower | Generally higher nih.gov |

| Side Products | More prevalent | Minimized nih.gov |

| Temperature Gradient | Non-uniform | More uniform |

Principles and Implementation of Green Chemistry in Synthesis

The adoption of green chemistry principles is crucial for developing sustainable chemical processes that minimize environmental impact. nih.gov This involves designing products and processes that reduce or eliminate the use and generation of hazardous substances. nih.govnih.gov Key aspects include the use of environmentally benign catalysts and the evaluation of process efficiency through green chemistry metrics. nih.govnih.gov

Development of Environmentally Benign Catalysts (e.g., Coconut Seed Coat Ash)

A central tenet of green chemistry is the use of catalysts to enhance reaction efficiency and reduce waste. qualitas1998.net Environmentally benign catalysts, such as those derived from renewable sources or those that can be easily recovered and reused, are particularly valuable. researchgate.netethernet.edu.et While the direct use of coconut seed coat ash for the synthesis of this compound is not documented, the concept aligns with the use of biomass-derived materials as catalysts.

More broadly, the development of eco-friendly solid acid catalysts, such as supported heteropoly acids (HPAs), has gained significant attention. researchgate.netethernet.edu.et HPAs like silicotungstic acid and phosphotungstic acid supported on materials like zirconia have proven to be thermally stable, reusable, and effective for a variety of organic transformations, including alkylation and acylation, which are relevant to the synthesis of sulfonates. researchgate.net These catalysts offer strong acidity and can be used in heterogeneous systems, simplifying product purification and catalyst recycling. qualitas1998.netethernet.edu.et The use of supported metal nanoparticles is another widely adopted heterogeneously catalyzed reaction in the fine chemicals industry. qualitas1998.net

Evaluation of Green Chemistry Metrics (e.g., Atom Economy, Reaction Mass Intensity)

To quantify the "greenness" of a chemical process, several metrics have been developed. nih.govtudelft.nl These tools help chemists assess the efficiency of a reaction and identify areas for improvement. rsc.orgresearchgate.net

Atom Economy (AE): Introduced by Barry Trost, atom economy is a theoretical measure of the efficiency of a reaction. It calculates the proportion of reactant atoms that are incorporated into the desired product. tudelft.nl An ideal reaction, such as an addition reaction, would have a 100% atom economy.

E-Factor (Environmental Factor): Developed by Roger Sheldon, the E-Factor is the ratio of the mass of waste produced to the mass of the desired product. tudelft.nl A lower E-Factor indicates a greener process with less waste generation.

Reaction Mass Efficiency (RME): This metric provides a more comprehensive assessment than atom economy by also considering the reaction yield and the stoichiometry of the reactants. nih.govresearchgate.net It is calculated as the mass of the product obtained divided by the total mass of reactants.

Process Mass Intensity (PMI): Used extensively in the pharmaceutical industry, PMI is the ratio of the total mass of all materials (reactants, solvents, reagents, process water) used in a process to the mass of the final product. tudelft.nl

The application of these metrics encourages the design of synthetic routes that are not only high-yielding but also resource-efficient and waste-minimizing. rug.nl

Table 2: Key Green Chemistry Metrics

| Metric | Formula | Ideal Value | Focus |

|---|---|---|---|

| Atom Economy (AE) | (MW of product / Σ MW of reactants) x 100% | 100% | Efficiency of atom incorporation tudelft.nl |

| E-Factor | Total waste (kg) / Product (kg) | 0 | Waste minimization tudelft.nl |

| Reaction Mass Efficiency (RME) | Mass of product / Total mass of reactants | 100% | Reactant efficiency and yield nih.gov |

Continuous Flow Chemistry Techniques for Synthesis

Continuous flow chemistry represents a paradigm shift from traditional batch processing, offering enhanced safety, efficiency, and scalability for chemical synthesis. mdpi.comnih.gov In a flow system, reagents are continuously pumped through a network of tubes or channels, where they mix and react under precisely controlled conditions. nih.govsyrris.jp

Engineering Aspects of Flow Reactors for this compound Production

The design of a flow reactor is critical to its performance. For a reaction like the synthesis of this compound, key engineering aspects would include:

Reactor Material: The reactor must be chemically resistant to the reactants and solvents used. Materials like fluorinated ethylene (B1197577) propylene (B89431) (FEP) tubing, stainless steel coils, or glass microreactors are common choices. mdpi.comnih.gov

Mixing: Efficient mixing is crucial for fast and complete reactions. This can be achieved through static mixers within the channels or by using T-piece connectors where reagent streams converge. nih.gov For biphasic systems, specialized techniques to create microdroplets can enhance interfacial contact. nih.gov

Heat Transfer: Flow reactors have a high surface-area-to-volume ratio, which allows for excellent heat transfer. nih.gov This enables precise temperature control, which is critical for managing exothermic reactions and improving selectivity.

Pressure Control: The use of back-pressure regulators allows reactions to be conducted at temperatures above the normal boiling point of the solvent, which can significantly accelerate reaction rates. nih.gov

Multi-Step Flow Synthesis Incorporating this compound

A multi-step flow synthesis involving this compound could be envisioned where, for example, a starting material is first functionalized in one reactor module, and the resulting stream is then directly fed into a second module to react with benzenesulfonyl chloride to form the target compound. The product stream could then proceed to an in-line purification or extraction unit. mdpi.comwhiterose.ac.uk Such integrated systems are becoming increasingly common for the synthesis of active pharmaceutical ingredients (APIs) and other complex molecules. tue.nlrsc.org The automated optimization of these multi-step processes using feedback loops and online analysis further enhances their efficiency and robustness. whiterose.ac.uk

Table 3: List of Compounds

| Compound Name |

|---|

| This compound |

| N-[2-(Hydroxymethyl)phenyl]benzenesulfonamide nih.gov |

| 2,3-disubstituted benzo[b]furans nih.gov |

| flavonoid derivatives nih.gov |

| 2-alkyl-2-oxazolines tue.nl |

| silicotungstic acid researchgate.net |

| phosphotungstic acid researchgate.net |

| benzenesulfonyl chloride |

Industrial Production Considerations for this compound

The industrial-scale production of this compound, while not extensively detailed in publicly available literature, can be extrapolated from established chemical engineering principles and the known synthesis of related sulfonate esters. The primary manufacturing route would likely mirror the laboratory synthesis, which involves the reaction of salicylaldehyde with benzenesulfonyl chloride. However, transitioning this process to a large-scale industrial setting introduces several critical considerations aimed at ensuring safety, efficiency, cost-effectiveness, and consistent product quality.

The scale-up of chemical reactions is a complex undertaking where factors that are negligible at the laboratory bench can become paramount in large reactors. catsci.comreddit.com For the synthesis of this compound, the reaction is an esterification, a fundamental process in industrial organic chemistry. numberanalytics.com The key challenges revolve around managing reaction conditions, handling raw materials, and implementing efficient purification methods.

Starting Material Procurement and Handling:

The industrial production begins with sourcing large quantities of the primary starting materials: salicylaldehyde and benzenesulfonyl chloride.

Benzenesulfonyl Chloride: This key reagent is typically produced on an industrial scale through the chlorosulfonation of benzene (B151609). wikipedia.org888chem.com This process itself requires careful handling of corrosive materials like chlorosulfonic acid. wikipedia.orggoogle.com Diphenyl sulfone can be a significant byproduct, and its formation must be minimized to ensure the quality of the benzenesulfonyl chloride and the efficiency of the subsequent esterification. wikipedia.org

Reaction Scale-Up and Optimization:

The esterification reaction to form this compound is exothermic, and managing the heat generated is a primary safety and quality concern. catsci.com

Heat Management: As reactor volume increases, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. catsci.com This necessitates the use of jacketed reactors with precise temperature control to prevent runaway reactions and the formation of degradation byproducts. labmanager.com

Solvent and Catalyst: The choice of solvent is critical. It must be able to dissolve the reactants, be inert under the reaction conditions, and be easily recoverable to minimize cost and environmental impact. catsci.com While the reaction can proceed without a catalyst, it is typically carried out in the presence of a base (like pyridine or triethylamine in laboratory settings) to neutralize the hydrochloric acid byproduct. On an industrial scale, less expensive inorganic bases or a two-phase system with aqueous alkali might be employed to simplify removal.

Process Control: Continuous monitoring of reaction parameters such as temperature, pressure, and reactant concentration is essential for maintaining consistent product quality and yield. labmanager.com The reaction kinetics, which are influenced by these parameters, must be well-understood to optimize batch times. mdpi.comnih.gov

Downstream Processing and Purification:

Once the reaction is complete, the crude product mixture must be purified to meet commercial specifications.

Workup and Separation: The initial workup would involve quenching the reaction and separating the organic product from the reaction medium. This typically includes washing steps to remove unreacted starting materials, the acid scavenger, and any salts formed. google.com

Crystallization: As this compound is a solid at room temperature, crystallization is the most likely method for final purification. This involves dissolving the crude product in a suitable solvent system and then allowing it to crystallize under controlled cooling to achieve high purity.

Drying: The purified, crystalline product must be thoroughly dried to remove residual solvents, which is typically accomplished using industrial dryers such as tray dryers or vacuum dryers.

The following table provides an illustrative summary of key parameters for a hypothetical industrial batch process for the production of this compound.

| Parameter | Value/Condition | Rationale |

| Reactor Type | Glass-lined or Stainless Steel Jacketed Reactor | Provides corrosion resistance and necessary heat transfer capabilities for temperature control. catsci.com |

| Starting Materials | Salicylaldehyde, Benzenesulfonyl Chloride | Primary reactants for the esterification synthesis. wikipedia.orgwikipedia.org |

| Solvent | Toluene or Dichloromethane | Common industrial solvents that can dissolve reactants and are relatively inert. google.com |

| Acid Scavenger | Aqueous Sodium Hydroxide or Triethylamine | Neutralizes HCl byproduct; choice depends on cost, ease of separation, and waste treatment. |

| Reaction Temperature | 20-50 °C | A controlled, moderately low temperature to manage exothermicity and minimize side reactions. google.com |

| Purification Method | Crystallization from an ethanol (B145695)/water mixture | Effective method for purifying solid organic compounds to high specifications. |

| Typical Batch Yield | 85-95% | Represents an efficient industrial chemical process with optimized conditions. google.com |

| Final Product Purity | >99% | Standard requirement for a fine chemical intermediate. acs.org |

Chemical Reactivity and Organic Transformations of 2 Formylphenyl Benzenesulfonate

Role as a Versatile Synthon in Organic Synthesis

In the context of retrosynthetic analysis, a synthon is a conceptual fragment of a target molecule that represents a potential synthetic operation. numberanalytics.comajrconline.org 2-Formylphenyl benzenesulfonate (B1194179) serves as an excellent example of a versatile synthon, providing a building block with two distinct points of reactivity that can be addressed selectively. ontosight.ainumberanalytics.com Its utility stems from the ability to participate in reactions at the formyl group, the benzenesulfonate leaving group, or both, allowing for the strategic construction of complex molecular architectures.

The formyl group can undergo nucleophilic attack, oxidation, and reduction, while the benzenesulfonate moiety is an excellent leaving group, particularly in nucleophilic aromatic substitution and transition-metal-catalyzed cross-coupling reactions. vanderbilt.edu This dual reactivity allows chemists to introduce a variety of substituents and build intricate carbon skeletons. By carefully choosing reaction conditions, one functional group can be transformed while leaving the other intact for subsequent reactions, a key strategy in multi-step synthesis. ajrconline.org This strategic potential makes 2-formylphenyl benzenesulfonate a key intermediate in the synthesis of more complex molecules, including pharmaceuticals and other fine chemicals. ontosight.aiontosight.ai

Functional Group Interconversions on this compound

Functional group interconversion (FGI) is a fundamental strategy in organic synthesis where one functional group is converted into another. wikipedia.orgslideshare.net This process is crucial for elaborating molecular structures and achieving a desired target molecule. imperial.ac.uk this compound is amenable to several important FGIs, primarily involving the transformation of its formyl group or the substitution of its benzenesulfonate group.

Selective Oxidation of the Formyl Group to Carboxylic Acid

The formyl group of this compound can be selectively oxidized to the corresponding carboxylic acid, yielding 2-(benzenesulfonyloxy)benzoic acid. This transformation is a common step in organic synthesis, converting an aldehyde into a higher oxidation state functional group. The reaction is typically achieved using strong oxidizing agents under controlled conditions to avoid unwanted side reactions. The resulting carboxylic acid can then serve as a handle for further transformations, such as esterification or amidation.

| Oxidizing Agent | Typical Conditions |

| Potassium permanganate (B83412) (KMnO₄) | Basic or acidic solution |

| Chromium trioxide (CrO₃) / Sulfuric Acid (Jones Reagent) | Acetone |

| Silver(I) oxide (Ag₂O) | Basic solution (Tollens' reagent) |

This table presents common reagents for the oxidation of aldehydes to carboxylic acids.

Research on related compounds, such as the oxidation of 5-formylfuran-2-carboxylic acid (FFCA), demonstrates the feasibility of selectively oxidizing a formyl group in the presence of other functionalities. tue.nl For instance, hydroxyapatite-supported gold catalysts have been shown to be effective for such oxidations. tue.nl

Selective Reduction of the Formyl Group to Alcohol

Conversely, the formyl group can be selectively reduced to a primary alcohol, affording [2-(benzenesulfonyloxy)phenyl]methanol. This reduction is a key transformation that introduces a hydroxymethyl group, which can participate in a different set of reactions, such as etherification or substitution. The selectivity of this reduction is crucial, ensuring that the benzenesulfonate ester group remains unaffected. This is readily achieved using mild hydride-based reducing agents.

| Reducing Agent | Typical Conditions |

| Sodium borohydride (B1222165) (NaBH₄) | Methanol (B129727) or ethanol (B145695) |

| Lithium aluminum hydride (LiAlH₄) | Diethyl ether or THF, followed by aqueous workup |

| Diisobutylaluminium hydride (DIBAL-H) | Toluene or dichloromethane (B109758) at low temperature |

This table outlines common reagents for the reduction of aldehydes to primary alcohols. vanderbilt.edu

Studies involving the reduction of related boronic acid compounds have successfully employed sodium borohydride in methanol to reduce a formyl group, highlighting the effectiveness and mildness of this reagent for such transformations. researchgate.net

Nucleophilic Substitution Reactions Involving the Benzenesulfonate Leaving Group

The benzenesulfonate group is an excellent leaving group due to the stability of the resulting benzenesulfonate anion. vanderbilt.edu This property makes the aromatic carbon to which it is attached susceptible to nucleophilic attack, enabling nucleophilic aromatic substitution (SNAr) reactions. libretexts.org In these reactions, a nucleophile displaces the benzenesulfonate group to form a new bond with the aromatic ring. For the reaction to proceed efficiently, the aromatic ring is typically activated by electron-withdrawing groups, although very strong nucleophiles can also effect the substitution. libretexts.org

| Nucleophile | Product Type |

| Amines (R-NH₂) | Substituted anilines |

| Alkoxides (R-O⁻) | Aryl ethers |

| Thiols (R-SH) / Thiolates (R-S⁻) | Aryl thioethers |

This table provides examples of nucleophiles used in substitution reactions with aryl sulfonates.

The mechanism generally involves the addition of the nucleophile to the aromatic ring to form a negatively charged intermediate (a Meisenheimer complex), followed by the elimination of the stable benzenesulfonate leaving group to restore aromaticity. libretexts.org

Applications in Carbon-Carbon and Carbon-Heteroatom Bond Formation

The ability to form new carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds is central to organic synthesis. This compound, by virtue of its benzenesulfonate leaving group, is a valuable substrate for modern bond-forming reactions, particularly transition-metal-catalyzed cross-coupling.

Cross-Coupling Reactions with Diverse Nucleophiles

Cross-coupling reactions, many of which were recognized with the 2010 Nobel Prize in Chemistry, have become indispensable tools for C-C and C-X bond formation. nrochemistry.comsigmaaldrich.com Aryl sulfonates, including benzenesulfonates, serve as effective electrophilic partners in these reactions, often exhibiting reactivity comparable to or different from aryl halides. nih.gov These reactions are typically catalyzed by palladium or nickel complexes and allow for the coupling of the aryl ring with a wide array of nucleophilic partners. nrochemistry.com

The benzenesulfonate group on this compound can be displaced under these conditions, enabling the formation of a new bond at that position while preserving the formyl group for subsequent transformations. This allows for the synthesis of complex biaryl compounds, styrenes, and molecules with new carbon-nitrogen or carbon-oxygen bonds. nrochemistry.comrsc.org

| Cross-Coupling Reaction | Nucleophilic Partner | Bond Formed |

| Suzuki-Miyaura Coupling | Organoboronic acids or esters | Carbon-Carbon |

| Buchwald-Hartwig Amination | Amines, amides | Carbon-Nitrogen |

| Buchwald-Hartwig Ether Synthesis | Alcohols, phenols | Carbon-Oxygen |

| Stille Coupling | Organostannanes | Carbon-Carbon |

| Heck Coupling | Alkenes | Carbon-Carbon |

This table summarizes major cross-coupling reactions where aryl sulfonates can be used as electrophiles. nrochemistry.comsmolecule.com

The choice of catalyst, ligand, and base is critical for achieving high yields and selectivity in these transformations. sigmaaldrich.com The use of aryl sulfonates as electrophiles continues to be an active area of research, expanding the scope of substrates available for building molecular complexity. nih.gov

Condensation Reactions Initiated by the Formyl Moiety

The formyl group of this compound is a key reactive site, readily participating in condensation reactions. ebsco.com These reactions involve the combination of the aldehyde with another molecule, typically a nucleophile, accompanied by the elimination of a small molecule, such as water. ebsco.com A notable example is the initial step in the synthesis of various heterocyclic systems, where the aldehyde condenses with an appropriate partner to form a reactive intermediate.

For instance, the reaction of 2-formylphenyl 4-methylbenzene sulfonate, a closely related compound, with p-toluene sulfonyl chloride in the presence of anhydrous potassium carbonate proceeds through an efficient condensation to yield the corresponding sulfonate ester. scirp.org This highlights the general reactivity of the formyl group in condensation processes. The formyl group's electrophilicity makes it a prime target for nucleophilic attack, initiating a cascade of reactions that lead to more complex molecular structures.

Synthesis of Complex Molecular Architectures and Heterocycles

The dual functionality of this compound makes it an excellent precursor for the synthesis of a wide range of complex molecules and heterocyclic scaffolds. The aldehyde group provides a reactive handle for building molecular complexity, while the benzenesulfonate group can influence the electronic properties and solubility of the resulting compounds.

A fundamental transformation of the formyl group in this compound is its reaction with primary amines to form Schiff bases, also known as aldimines. scispace.com This condensation reaction is typically characterized by the formation of a carbon-nitrogen double bond (azomethine group) and is a cornerstone in the synthesis of various organic compounds. scirp.orgscispace.comcbijournal.com

The synthesis of aldimines from this compound and its derivatives can be achieved through both conventional heating and microwave-assisted methods. scirp.orgcbijournal.com Microwave irradiation, in particular, has been shown to offer significant advantages, including shorter reaction times and higher yields, often under solvent-free conditions. scirp.orgcbijournal.com For example, the reaction of 2-formylphenyl 4-methylbenzene sulfonate with p-amino benzoic acid or 2-amino pyridine (B92270) under microwave irradiation produces the corresponding aldimines in excellent yields (80-87%) within minutes. scirp.org In contrast, conventional methods using absolute ethanol as a solvent require several hours and result in lower yields (50-60%). scirp.org

The formation of the aldimine is confirmed by spectroscopic methods. In the infrared (IR) spectrum, the appearance of a characteristic absorption band for the C=N stretching vibration (around 1652 cm⁻¹) and the disappearance of the aldehyde C-H stretch are indicative of Schiff base formation. scirp.org In the ¹H NMR spectrum, a singlet corresponding to the azomethine proton (CH=N) typically appears in the downfield region (around δ 8.49 ppm). scirp.org

Interactive Table: Synthesis of Aldimines from 2-Formylphenyl 4-Methylbenzene Sulfonate

| Amine Reactant | Method | Reaction Time | Yield (%) |

|---|---|---|---|

| p-Amino Benzoic Acid | Conventional | 4-5 hours | 50-60 |

| p-Amino Benzoic Acid | Microwave | 2-3 minutes | 90 |

| 2-Amino Pyridine | Conventional | 4-5 hours | 50-60 |

These Schiff bases are not merely final products but also serve as crucial intermediates for the synthesis of other heterocyclic compounds, such as azetidin-2-ones. scirp.orgresearchgate.net

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a complex product, incorporating most or all of the atoms of the starting materials. nih.govbeilstein-journals.org this compound is an ideal candidate for MCRs, as its formyl group can readily participate in the initial condensation step, paving the way for the construction of diverse heterocyclic frameworks. nih.govbeilstein-journals.orgnih.gov

The synthesis of 2-amino-4H-pyran derivatives can be efficiently achieved through a three-component reaction involving an aldehyde, an active methylene (B1212753) compound (such as malononitrile), and a β-dicarbonyl compound or a suitable enol. researchgate.netscielo.brsciencescholar.us While direct examples using this compound are not extensively documented, the general applicability of this MCR suggests its feasibility. In a typical reaction, the aldehyde (in this case, this compound) undergoes a Knoevenagel condensation with the active methylene compound. The resulting adduct then reacts with the enol form of the β-dicarbonyl compound via a Michael addition, followed by intramolecular cyclization and tautomerization to afford the final 2-amino-4H-pyran derivative. Various catalysts, including basic catalysts like piperidine (B6355638) or green catalysts such as dodecyl benzenesulfonic acid, can be employed to facilitate this transformation. researchgate.netscielo.br

The versatility of sulfonate ester-containing aldehydes, such as 4-formylphenyl benzenesulfonate (a positional isomer of the title compound), has been demonstrated in the synthesis of a wide array of heterocyclic systems. researchgate.net These synthetic routes often involve the initial formation of a Schiff base or a related intermediate, which then undergoes further cyclization reactions.

Thiazolidinone and Thiazole (B1198619) Derivatives: The reaction of a thiosemicarbazone derived from a formylphenyl sulfonate with halo compounds can lead to the formation of thiazole derivatives. researchgate.netorganic-chemistry.organalis.com.mymdpi.com Similarly, cyclization of these thiosemicarbazones can yield 4-thiazolidinones. researchgate.net

Pyridinone Derivatives: Pyridinone scaffolds can be constructed through multi-component reactions involving the formylphenyl sulfonate, an active methylene nitrile, and a suitable C-H acid.

Chromene Derivatives: The synthesis of chromene derivatives can be achieved through the reaction of the formylphenyl sulfonate with a phenol (B47542) and an active methylene compound.

Pyrazole Derivatives: Pyrazole rings can be formed by the reaction of a hydrazone of the formylphenyl sulfonate with a 1,3-dicarbonyl compound or a similar precursor. researchgate.net

Fused Pyrimidine Derivatives: More complex heterocyclic systems like benzimidazo[1,2-α]pyrimidines and thiazolo[3,2-α]pyrimidines can be synthesized through multi-step sequences or one-pot reactions starting from the formylphenyl sulfonate and appropriate nitrogen-containing heterocycles or their precursors. researchgate.netnih.govnih.govmdpi.com

These syntheses highlight the power of using a simple, functionalized aromatic aldehyde as a starting point for generating significant molecular diversity.

Dihydropyrimidines (DHPMs) are a class of heterocyclic compounds often synthesized through the Biginelli reaction, a one-pot multi-component condensation of an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea (B33335) or thiourea. nih.govderpharmachemica.comsums.ac.irekb.egpsu.edu By employing this compound as the aldehyde component, novel DHPM derivatives bearing a benzenesulfonate moiety can be prepared. This reaction is typically acid-catalyzed. nih.govderpharmachemica.com The resulting dihydropyrimidine (B8664642) derivatives have shown a wide range of biological activities, and the incorporation of the sulfonate ester group could modulate these properties. ekb.eg

Utilization in Covalent Organic Framework (COF) Synthesis

Covalent Organic Frameworks are crystalline polymers formed by the reaction of organic building blocks (linkers) to create extended, porous structures. mdpi.comtcichemicals.com The design and synthesis of COFs rely on the selection of appropriate linkers with specific geometries and reactive functional groups. tcichemicals.com Aldehydes are a common class of functional groups used in the synthesis of imine-linked COFs, which are known for their high stability. tcichemicals.com

Investigation of this compound as a Linker for COF Formation

The formyl group (an aldehyde) is a key functional group for forming imine-linked COFs through condensation reactions with amine-containing linkers. tcichemicals.com This type of reaction is one of the most common and robust methods for COF synthesis. tcichemicals.com The benzenesulfonate group, on the other hand, is a good leaving group and can participate in various substitution reactions. However, its direct role as a linking group in the primary backbone of a COF is not a conventional strategy.

Given the lack of direct experimental evidence, the potential of this compound as a COF linker can be theoretically assessed based on the known reactivity of its functional moieties. The aldehyde group could readily participate in imine condensation with a multitopic amine linker to form a 2D or 3D COF. The sulfonate group would then be positioned as a pendant group within the pores of the framework.

Impact of Sulfonate and Formyl Groups on COF Stability and Porosity

The stability and porosity of a COF are critical determinants of its performance. These properties are directly influenced by the nature of the linkers and the resulting framework topology.

The formyl group is instrumental in the formation of the COF itself. The resulting imine bonds are known to impart significant chemical stability to the framework, although they can be susceptible to hydrolysis under acidic conditions. acs.org The planarity of the aromatic ring to which the formyl group is attached can also influence the crystallinity and stacking of the COF layers, which in turn affects the porosity. mdpi.com

The sulfonate group (in this case, benzenesulfonate) would likely act as a functional side group within the COF's pores. The impact of sulfonate groups on COF properties has been studied using other sulfonated linkers. Research has shown that the incorporation of sulfonate groups can have several significant effects:

Modified Porosity: The presence of bulky sulfonate groups within the pores would inherently alter the pore size and surface area of the COF. This can be advantageous for size-selective applications. However, excessive functionalization can also lead to a reduction in pore accessibility. acs.org

Increased Hydrophilicity and Adsorption: Sulfonate groups are highly polar and can significantly increase the hydrophilicity of the COF. chemrxiv.org This is beneficial for applications such as water harvesting from the atmosphere or the selective adsorption of polar molecules. chemrxiv.org Studies on sulfonated COFs have demonstrated their enhanced capacity for adsorbing pollutants like methylene blue from water. nih.gov

Improved Proton Conductivity: The acidic nature of sulfonate groups can facilitate proton transport, making sulfonated COFs promising materials for applications in proton exchange membranes for fuel cells. semanticscholar.org

The following table summarizes the potential impact of the functional groups of this compound on COF properties, based on findings from related systems.

| Functional Group | Role in COF Formation | Potential Impact on Stability | Potential Impact on Porosity |

| Formyl (-CHO) | Primary reactive group for imine linkage formation with amine linkers. | Imparts chemical stability through the formation of robust imine bonds. | Influences layer stacking and overall pore structure. |

| Benzenesulfonate (-OSO₂Ph) | Pendant functional group within the COF pores. | May enhance stability through intermolecular interactions. Sulfonate esters are relatively stable. | Reduces pore volume due to its bulk. Can be tailored for size-selective applications. |

Mechanistic Investigations of Reactions Involving 2 Formylphenyl Benzenesulfonate

Elucidation of Reaction Pathways and Intermediate Formation

The reaction pathways involving 2-formylphenyl benzenesulfonate (B1194179) are diverse, often proceeding through multiple steps and involving key intermediates. The compound itself can be synthesized from the addition of a sulfonate to a precursor, followed by an aqueous work-up. mdpi.com It serves as a versatile starting material in multi-component reactions. For instance, it is used in the one-pot, four-component synthesis of novel pyridine (B92270) derivatives. acs.org In such reactions, 2-formylphenyl benzenesulfonate reacts with other components like malononitrile, ammonium (B1175870) acetate, and various phenol (B47542) derivatives under microwave irradiation. acs.org

The elucidation of these pathways often involves a combination of experimental observation and spectroscopic analysis. The formation of iminium intermediates has been documented in related systems where an aldehyde reacts with an amine. mdpi.com In the context of the pyridine synthesis, the reaction likely proceeds through initial nucleophilic attack on the formyl group's carbonyl carbon, leading to a cascade of cyclization and aromatization steps to form the final heterocyclic product. acs.org Similarly, it participates in cascade reactions involving nucleophilic addition and cycloisomerization with indoles, catalyzed by silver triflate (AgOTf), to rapidly generate polycyclic 3,3'-biindole derivatives. researchgate.net Mechanistic studies on related compounds have also pointed to the formation of photoexcited catalyst/substrate complexes that trigger intramolecular hydrogen-atom transfers, leading to highly stereocontrolled products. researchgate.net

Role of the Benzenesulfonate Moiety as a Leaving Group in Nucleophilic Processes

The benzenesulfonate (C₆H₅SO₃⁻) moiety is a key functional group in this compound, primarily because it is an excellent leaving group. In nucleophilic substitution reactions, the efficiency of the leaving group is determined by its stability once it has departed from the substrate. Good leaving groups are typically weak bases.

The benzenesulfonate anion is exceptionally stable and therefore a very weak base. Its stability arises from the delocalization of the negative charge across the three oxygen atoms and the benzene (B151609) ring through resonance. This high degree of charge delocalization means it does not readily re-attack the electrophilic center. This property is comparable to other sulfonate esters like tosylates and triflates, which are also renowned for their excellent leaving group ability in substitution reactions like the Sₙ2 reaction. youtube.comnih.gov The presence of this moiety facilitates nucleophilic substitution processes, where a nucleophile attacks the carbon atom to which the benzenesulfonate is attached, displacing it. google.com This reactivity is fundamental to many of the transformations that this compound undergoes.

Studies on Chemo- and Regioselectivity in Transformations

Chemoselectivity (the preferential reaction of one functional group over others) and regioselectivity (the preferential reaction at one site over others) are critical aspects of the reactions involving this compound, a molecule with multiple reactive sites.

Chemoselectivity : The molecule contains a formyl group (an electrophilic aldehyde) and a phenyl ring attached to a good leaving group. A strong nucleophile might preferentially attack the carbonyl carbon of the aldehyde, while other conditions might favor a nucleophilic aromatic substitution (SₙAr) by displacing the benzenesulfonate group. The choice of reagents and reaction conditions is therefore critical to direct the transformation to the desired functional group. For example, in a multi-step synthesis, a nucleophilic aromatic substitution can be performed selectively, leaving other groups like an unprotected hydroxyl group on a coupling partner unreacted. acs.org

Regioselectivity : In reactions involving the aromatic rings, such as electrophilic aromatic substitution, the existing substituents direct incoming electrophiles to specific positions (ortho, meta, or para). The formyl group is a deactivating, meta-directing group, while the benzenesulfonyloxy group is also deactivating and meta-directing. This influences where further substitutions on the phenyl rings will occur.

Stereoselectivity : In certain advanced applications, high stereoselectivity has been achieved. For instance, related 3-(2-formylphenyl)-propenone derivatives undergo an asymmetric photorearrangement to form benzo[d]cyclopropa[b]pyranones with excellent enantiomeric excess (>99% ee) when catalyzed by a chiral rhodium complex. researchgate.net This transformation involves a highly stereocontrolled hetero-Diels-Alder reaction, showcasing how catalysts can control the three-dimensional outcome of a reaction. researchgate.net

Theoretical and Computational Approaches to Reaction Mechanisms

To gain deeper insight into the complex reactions of this compound, theoretical and computational methods are indispensable tools. These approaches model the behavior of molecules and reactions at an electronic level, providing information that is often difficult or impossible to obtain through experiments alone.

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure and properties of molecules. mdpi.com By calculating the electron density, DFT can predict a wide range of molecular properties, including geometric structures, reaction energies, and descriptors of chemical reactivity. scirp.org

For this compound, DFT calculations can identify the most reactive sites within the molecule. By analyzing atomic charge distributions and molecular orbitals (like the HOMO and LUMO), one can predict where nucleophilic and electrophilic attacks are most likely to occur. mdpi.com For example, the carbonyl carbon of the formyl group would be identified as a primary electrophilic site, while the oxygen atoms would be nucleophilic centers. DFT is also crucial for evaluating the stability of potential reaction intermediates and transition states, thereby helping to map out the most favorable reaction pathway. mdpi.com

Below is a table of key reactivity descriptors that can be determined using DFT to predict the chemical behavior of a molecule like this compound.

| Descriptor | Symbol | Description | Significance for Reactivity Prediction |

| Chemical Potential | µ | Represents the "escaping tendency" of an electron from the system. | Indicates the general reactivity; a higher µ suggests greater nucleophilicity. |

| Chemical Hardness | η | Measures the resistance to a change in electron distribution. | A smaller value (softness) indicates higher reactivity. |

| Electrophilicity Index | ω | Quantifies the ability of a species to accept electrons. | A higher value indicates a stronger electrophile. |

| Fukui Function | f(r) | Identifies the most reactive sites in a molecule for nucleophilic or electrophilic attack. | Pinpoints specific atoms that are most susceptible to attack. |

| Dual Descriptor | Δf(r) | Provides a more precise indication of sites for nucleophilic (Δf(r) > 0) or electrophilic (Δf(r) < 0) attack. | Refines the site-selectivity predictions made by the Fukui function. |

This table provides a generalized overview of DFT descriptors and their significance.

Electrophilic Aromatic Substitution (EAS) is a fundamental reaction class for the benzene rings present in this compound. rsc.org While classical theories rely on resonance and inductive effects to predict regioselectivity, modern computational chemistry employs more sophisticated tools, including those from information theory, to analyze and predict reactivity patterns. researchgate.net

These approaches treat the electron density of a molecule as a source of information. Changes in this information content during a chemical reaction can be quantified to understand reactivity. For an EAS reaction, these methods can analyze how the electron density of the aromatic ring is polarized and reorganized upon the approach of an electrophile. researchgate.net This provides a quantitative measure of the activation or deactivation of certain positions on the ring, offering a more detailed picture than simple ortho/para/meta directing rules. Such analyses are part of a "complex approach" to understanding EAS, which considers the intricate interplay of orbitals and electron densities throughout the reaction pathway. rsc.org

Understanding the rate of a chemical reaction requires knowledge of its activation energy, or reaction barrier height. Computational methods, particularly high-level ab initio calculations and DFT, are frequently used to compute the potential energy surfaces of reactions, including the energies of reactants, products, transition states, and intermediates. mit.edu

Energetic Decomposition Analysis (EDA) is a computational technique that breaks down the total energy of a system, such as the interaction energy in a transition state, into physically meaningful components. This can include:

Electrostatic interaction: The classical coulombic attraction or repulsion between the reacting species.

Pauli repulsion: The strong, short-range repulsion that arises from the quantum mechanical principle that two electrons of the same spin cannot occupy the same space.

Orbital interaction (covalent bonding): The stabilizing energy gained from the mixing of occupied and unoccupied molecular orbitals of the reactants.

By decomposing the reaction barrier height into these components, chemists can gain a deeper understanding of the factors that control the reaction's speed. For instance, it can reveal whether a high barrier is due to strong steric (Pauli) repulsion or unfavorable orbital interactions. This detailed insight is crucial for rationally designing catalysts or modifying substrates to accelerate a desired chemical transformation. rsc.org

Advanced Characterization and Structural Elucidation of 2 Formylphenyl Benzenesulfonate and Its Reaction Products

Comprehensive Spectroscopic Analysis for Structure Confirmation

Spectroscopic methods are fundamental tools for elucidating the structure of organic compounds. By analyzing the interaction of molecules with electromagnetic radiation, detailed information about the connectivity and chemical environment of atoms can be obtained.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule.

¹H NMR: In the ¹H NMR spectrum of sulfonate ester aldehydes, the proton of the aldehyde group (–CHO) typically resonates in the downfield region, between 9.5 and 10.5 ppm. For instance, in a series of synthesized 2-formylphenyl benzenesulfonate (B1194179) derivatives, the aldehyde proton signal appears around 9.97 ppm as a singlet. The aromatic protons exhibit complex multiplet patterns in the range of 7.0 to 8.5 ppm, with their specific chemical shifts and coupling constants depending on the substitution pattern of the phenyl rings.

¹³C NMR: The ¹³C NMR spectrum provides information about the carbon skeleton. The carbonyl carbon of the aldehyde group in sulfonate ester aldehydes, such as 2-formylphenyl benzenesulfonate and its analogs, is characteristically observed between 185.08 and 190.71 ppm. acs.org The aromatic carbons resonate in the region of approximately 110 to 150 ppm.

2D NMR: Two-dimensional NMR techniques like COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and DEPT (Distortionless Enhancement by Polarization Transfer) are employed for more complex structures to establish connectivity between protons (COSY) and between protons and their directly attached carbons (HMQC). DEPT experiments help in distinguishing between CH, CH₂, and CH₃ groups. These techniques have been instrumental in the full characterization of various benzenesulfonate derivatives. researchgate.net

Table 1: Representative ¹H and ¹³C NMR Data for a this compound Analog

| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aldehyde (-CHO) | ~9.97 (s) | 185.08 - 190.71 |

| Aromatic (Ar-H) | 7.0 - 8.5 (m) | 110 - 150 |

Data is generalized from typical values for this class of compounds. s = singlet, m = multiplet.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. spectroscopyonline.com In the IR spectra of this compound and related compounds, characteristic absorption bands confirm the presence of key functional groups.

A strong absorption peak for the carbonyl (C=O) stretching vibration of the aldehyde group is typically observed in the range of 1668–1698 cm⁻¹. acs.org Additionally, two weak C-H stretching bands for the aldehyde proton are found between 2817–2896 cm⁻¹ and 2733–2788 cm⁻¹. acs.org The presence of the sulfonate group (SO₃) is indicated by strong asymmetric and symmetric stretching vibrations of the S=O bonds, usually appearing in the regions of 1350-1400 cm⁻¹ and 1150-1200 cm⁻¹, respectively. The aromatic C-H stretching vibrations are observed above 3000 cm⁻¹.

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Frequency Range (cm⁻¹) |

|---|---|---|

| Aldehyde (-CHO) | C=O Stretch | 1668 - 1698 |

| Aldehyde (-CHO) | C-H Stretch | 2817 - 2896, 2733 - 2788 |

| Sulfonate (S=O) | Asymmetric Stretch | 1350 - 1400 |

| Sulfonate (S=O) | Symmetric Stretch | 1150 - 1200 |

| Aromatic (C-H) | Stretch | > 3000 |

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the molecular mass, which can be used to determine the elemental composition of a molecule. For benzenesulfonate derivatives, HRMS has been used to confirm the molecular formula. researchgate.net Fast Atom Bombardment (FAB+) is a soft ionization technique that is particularly useful for polar and thermally labile molecules, often providing a clear molecular ion peak. The fragmentation patterns observed in the mass spectrum can reveal the different components of the molecule, such as the benzenesulfonyl group and the formylphenyl group.

X-ray Single Crystal Diffraction for Definitive Solid-State Structural Determination

X-ray crystallography is a powerful technique that provides the most definitive three-dimensional structure of a crystalline solid. anton-paar.com By diffracting X-rays off a single crystal, the precise arrangement of atoms, bond lengths, and bond angles can be determined.

For a related compound, N-(2-Formylphenyl)benzenesulfonamide, single-crystal X-ray diffraction revealed that the two aromatic rings are oriented at an angle of 88.18 (8)°. nih.gov The analysis also showed a distorted tetrahedral geometry around the sulfur atom, with the O-S-O angle being significantly larger than the ideal tetrahedral angle. nih.gov Such studies provide invaluable information about the conformation and intermolecular interactions in the solid state. Although a specific crystal structure for this compound was not found in the search results, this technique remains the gold standard for unambiguous structural elucidation of crystalline compounds.

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, and other elements (like sulfur and nitrogen) in a compound. This data is then used to calculate the empirical formula of the substance, which is the simplest whole-number ratio of atoms in the compound.

For newly synthesized derivatives of this compound, elemental analysis is routinely performed to confirm that the empirical formula of the product matches the expected formula based on the reaction. beilstein-archives.org The experimentally determined percentages of C, H, and S are compared with the calculated theoretical values. A close agreement between the found and calculated values provides strong evidence for the purity and identity of the synthesized compound.

Correlation of Experimental Spectroscopic Data with Theoretical Calculations

In modern structural analysis, experimental data is often complemented by theoretical calculations, most commonly using Density Functional Theory (DFT). These computational methods can predict various molecular properties, including geometries, vibrational frequencies (IR), and NMR chemical shifts.

By comparing the experimentally obtained spectra with the theoretically calculated spectra, a more detailed and confident assignment of the spectral features can be achieved. For example, DFT calculations have been used to optimize the molecular structure of related benzenesulfonate derivatives and to calculate their ¹H and ¹³C NMR chemical shifts using the Gauge-Independent Atomic Orbital (GIAO) method. epstem.net The correlation between the experimental and theoretical values is often plotted, and a good linear fit validates both the experimental assignments and the computational model. epstem.net This integrated approach of combining experimental and theoretical data provides a robust and comprehensive understanding of the molecular structure.

Applications of 2 Formylphenyl Benzenesulfonate in Diverse Research Domains

As a Key Intermediate in Complex Organic Synthesis

2-Formylphenyl benzenesulfonate (B1194179) serves as a crucial starting material or intermediate in the synthesis of more complex molecules. Its aldehyde functional group and the benzenesulfonate ester provide reactive sites for a variety of chemical transformations. This dual reactivity allows for the construction of intricate molecular architectures.

The aldehyde group can readily participate in reactions such as condensations, cycloadditions, and multicomponent reactions to form new carbon-carbon and carbon-heteroatom bonds. For instance, it can react with nitrogen nucleophiles like hydrazine (B178648) hydrate, thiosemicarbazide, and 2-cyanoacetohydrazide (B512044) to yield a range of heterocyclic compounds. researchgate.net The benzenesulfonate group, a good leaving group, facilitates nucleophilic substitution reactions, enabling the introduction of various functional groups.

The strategic use of 2-Formylphenyl benzenesulfonate allows for the efficient assembly of complex scaffolds that are otherwise challenging to synthesize. Its utility is exemplified in the preparation of diverse heterocyclic systems, which are prevalent in many biologically active molecules and functional materials.

Scaffolds for Pharmacologically Active Compound Libraries in Medicinal Chemistry Research

The structural framework of this compound is a valuable scaffold for generating libraries of compounds with potential pharmacological activities. researchgate.net By modifying the aldehyde and benzenesulfonate moieties, researchers can systematically create a diverse set of derivatives for biological screening. This approach is central to modern drug discovery, enabling the exploration of structure-activity relationships (SAR) and the identification of lead compounds.

Design and Synthesis of Enzyme Inhibitors

The development of enzyme inhibitors is a major focus in medicinal chemistry, and derivatives of this compound have shown promise in this area.

DprE1 Inhibitors: Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) is a crucial enzyme in the cell wall biosynthesis of Mycobacterium tuberculosis, making it a prime target for antitubercular drugs. researchgate.netnih.gov Researchers have designed and synthesized novel series of derivatives, such as (E)-4-((2-(pyrazine-2-carbonyl) hydrazineylidene)methyl)phenyl benzenesulfonate, as noncovalent inhibitors of DprE1. researchgate.net The benzothiazinone (BTZ) class of DprE1 inhibitors, which includes compounds that act via covalent modification of a cysteine residue in the enzyme's active site, has also been extensively studied. nih.govnih.govresearchgate.net While some BTZ analogues have shown high potency, efforts are ongoing to improve their physicochemical properties, such as aqueous solubility. nih.gov

MurC and MurD Inhibitors: The Mur ligases (MurC, MurD, MurE, and MurF) are essential enzymes in the cytoplasmic steps of peptidoglycan biosynthesis in bacteria. A series of N-benzylidenesulfonohydrazide compounds have been designed and synthesized as inhibitors of E. coli MurC and MurD, with some showing inhibitory activity against both enzymes. nih.gov

Aldose Reductase Inhibitors: Aldose reductase is an enzyme implicated in the development of diabetic complications. wikipedia.orgnih.govresearchgate.net The inhibition of this enzyme is a therapeutic strategy to prevent or ameliorate these complications. researchgate.net Various N-(phenylsulfonyl)glycine derivatives and related compounds have been prepared and evaluated as aldose reductase inhibitors, with some demonstrating significant inhibitory activity. nih.gov

Acetylcholinesterase Inhibitors: Acetylcholinesterase (AChE) inhibitors are used in the treatment of Alzheimer's disease. nih.gov Derivatives of this compound can be used to synthesize compounds that inhibit AChE. For instance, (E)-2-(benzo[d]thiazol-2-yl)-3-heteroarylacrylonitriles have been identified as a class of selective AChE inhibitors. nih.gov Kinetic studies have shown that some of these compounds act as competitive inhibitors of the enzyme. nih.govnih.gov

Exploration of Antitubercular and Antibacterial Activities of Derivatives

The growing problem of antibiotic resistance has spurred the search for new antimicrobial agents. nih.govnih.gov Derivatives of this compound have been investigated for their potential as antitubercular and antibacterial agents.

The inhibition of DprE1, as mentioned earlier, is a key strategy in the development of new antitubercular drugs. researchgate.netnih.gov Beyond this specific target, the broader class of sulfonamides, which can be derived from this compound, has a long history of use as antibacterial agents. nih.gov They typically function by inhibiting dihydropteroate (B1496061) synthase, an enzyme essential for bacterial folic acid synthesis. nih.gov

Furthermore, various heterocyclic compounds synthesized from this compound have been screened for their antibacterial activity against a range of pathogens. derpharmachemica.comresearchgate.net For example, a series of 2,4,6-trimethylbenzenesulfonyl hydrazones have demonstrated activity against Gram-positive bacteria. nih.gov

Development of Potential Antitumor Agents from Sulfonate Ester-Based Heterocycles

The quest for novel and effective anticancer drugs is a continuous effort in medicinal chemistry. nih.gov Sulfonate ester-based heterocyclic compounds derived from this compound have emerged as a promising class of potential antitumor agents. researchgate.net

Research has shown that certain organosulfur compounds possess anticancer properties. nih.gov The synthesis of novel thiazolidinone, thiazole (B1198619), pyridinone, chromene, pyrazole, benzimidazo[l,2-α]pyrimidine, and thiazolo[3,2-α]pyrimidine derivatives bearing a sulfonate ester moiety has been reported, with some of these compounds exhibiting antitumor activity. researchgate.net Additionally, benzenesulfonamide (B165840) derivatives have been investigated for their anticancer and anti-HIV activities. nih.govnih.gov Some of these compounds are believed to exert their effects by inhibiting enzymes crucial for tumor growth, such as carbonic anhydrases. nih.gov Studies on novel benzenesulfonate scaffolds have identified compounds that induce G2/M cell cycle arrest in cancer cells, highlighting a potential mechanism of their antitumor action. nih.gov

Applications in Materials Science

Beyond its biomedical applications, this compound is also finding use in the field of materials science, particularly in the synthesis of advanced porous materials.

Precursors for Covalent Organic Frameworks (COFs) in Porous Material Synthesis

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with well-defined structures and high surface areas. The aldehyde functionality of this compound makes it a suitable building block for the construction of COFs through the formation of imine linkages with amine-containing monomers. The benzenesulfonate group can be retained within the framework or potentially be used for post-synthetic modification to introduce other functionalities. The ability to precisely control the structure and porosity of COFs makes them promising materials for applications in gas storage, separation, and catalysis.

Exploration of Optical Properties in Derived Schiff Bases from this compound Remains a Nascent Field

Schiff bases, synthesized from the condensation of primary amines and carbonyl compounds, are a significant class of compounds in various scientific domains. sigmaaldrich.com A key feature of many Schiff bases derived from salicylaldehyde (B1680747) (2-hydroxybenzaldehyde) is their ability to exhibit photophysical phenomena such as fluorescence. This luminescence often arises from excited-state intramolecular proton transfer (ESIPT) between the phenolic hydroxyl group and the imine nitrogen atom. mdpi.comresearchgate.net The optical properties of these molecules can be fine-tuned by introducing different substituents, which can alter the electronic distribution and energy levels within the molecule. researchgate.netnih.gov

The general synthetic route to Schiff bases involves the reaction of an aldehyde or ketone with a primary amine, often in an alcohol solvent and sometimes with an acid or base catalyst. sigmaaldrich.comuobabylon.edu.iq For instance, Schiff bases have been synthesized from various substituted salicylaldehydes and different amine-containing compounds, including those with sulfonamide groups. mdpi.com

The exploration of the optical properties of these synthesized Schiff bases typically involves techniques such as UV-visible absorption and fluorescence spectroscopy. nih.gov These studies can reveal characteristics like the maximum absorption and emission wavelengths, fluorescence quantum yields, and the effect of solvent polarity on the photophysical behavior. nih.gov For example, research on Schiff bases derived from other salicylaldehyde derivatives has shown their potential as fluorescent probes for detecting metal ions. researchgate.net The coordination of a metal ion can restrict the C=N isomerization and inhibit the ESIPT process, leading to significant changes in fluorescence. researchgate.net

However, a direct investigation into Schiff bases formed through the reaction of this compound with various amines and a subsequent detailed analysis of their optical properties—including absorption spectra, emission spectra, and quantum yields—is a gap in the current scientific landscape. Such research would be valuable in understanding how the benzenesulfonate group, an electron-withdrawing moiety, influences the photophysical characteristics of the resulting salicylaldehyde-type Schiff bases.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-formylphenyl benzenesulfonate, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves sulfonation or esterification of 2-formylphenol derivatives using benzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine as a catalyst). Optimization may include adjusting stoichiometry, temperature (e.g., 0–25°C), and solvent polarity (e.g., dichloromethane or THF) to improve yield . Purity can be monitored via HPLC or TLC, with final characterization using H/C NMR and FT-IR to confirm ester formation .

Q. How is this compound characterized spectroscopically, and what key spectral markers should researchers prioritize?

- Methodological Answer :

- FT-IR : Look for sulfonate ester S=O stretches (~1350–1200 cm) and aldehyde C=O (~1700 cm) .

- NMR : The aldehyde proton appears as a singlet near δ 9.8–10.0 ppm in H NMR. Aromatic protons and sulfonate-linked carbons can be resolved via C NMR .

- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]) using ESI-MS or GC-MS .

Q. What are the stability considerations for this compound under varying storage and experimental conditions?

- Methodological Answer : The compound is sensitive to moisture and light. Store under inert gas (argon/nitrogen) at 2–8°C in amber vials . Stability in solvents (e.g., DMSO, acetonitrile) should be tested via periodic HPLC analysis to detect hydrolysis or decomposition .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) elucidate the electronic properties and reactivity of this compound?

- Methodological Answer : Density Functional Theory (DFT) can model the electron density distribution, frontier molecular orbitals (HOMO/LUMO), and electrostatic potential surfaces to predict sites for nucleophilic/electrophilic attacks. Software like Gaussian or ORCA can simulate IR/NMR spectra for comparison with experimental data .

Q. What role does this compound play in coordination chemistry, and how does its structure influence metal-ligand interactions?

- Methodological Answer : The aldehyde and sulfonate groups act as bifunctional ligands. The aldehyde can coordinate to metals (e.g., Eu, Cu) via oxygen, while the sulfonate stabilizes the complex through ionic interactions. Fluorescence quenching studies and FT-IR spectroscopy (e.g., shifts in C=O stretches) can probe coordination behavior .

Q. What analytical challenges arise in quantifying trace impurities of this compound in biological matrices, and how can they be resolved?

- Methodological Answer : Use reverse-phase HPLC with UV detection (λ = 254 nm) and internal standardization (e.g., methyl benzenesulfonate). Validate the method for linearity (R > 0.995), LOD/LOQ (<1 µg/mL), and recovery (>95%) using spiked samples. Matrix effects can be mitigated via solid-phase extraction .

Q. How does the steric and electronic nature of this compound influence its reactivity in cross-coupling reactions?

- Methodological Answer : The sulfonate group acts as a leaving group in palladium-catalyzed reactions (e.g., Suzuki-Miyaura). Steric hindrance from the formyl group may slow transmetallation, requiring optimized ligands (e.g., XPhos). Kinetic studies (e.g., variable-temperature NMR) and Hammett plots can quantify electronic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products